PROTAC EZH2 Degrader-1

Epigenetics Oncology Targeted Protein Degradation

PROTAC EZH2 Degrader-1 (Compound 150d, IC50 2.7 nM) is a VHL-recruiting heterobifunctional degrader that eliminates the entire EZH2 protein, abolishing both PRC2 methyltransferase activity and non-canonical scaffolding functions (cMyc/p300). Unlike catalytic inhibitors (Tazemetostat) that leave the oncogenic scaffold intact, this degrader is 4.1-fold more potent. Validated in chemoresistant SCLC leptomeningeal metastasis models, it is the definitive tool for differentiating complete protein ablation from SET domain inhibition. Ideal for head-to-head studies against CRBN-based EZH2 degraders (MS177) and in cellular models where CRBN neosubstrate effects confound results.

Molecular Formula C54H67N7O8
Molecular Weight 942.1 g/mol
Cat. No. B10823989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC EZH2 Degrader-1
Molecular FormulaC54H67N7O8
Molecular Weight942.1 g/mol
Structural Identifiers
SMILESCCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)CCCCCCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O
InChIInChI=1S/C54H67N7O8/c1-5-60(41-20-28-68-29-21-41)46-32-40(31-43(37(46)4)50(63)55-33-44-35(2)30-36(3)56-51(44)64)39-16-14-38(15-17-39)34-59-25-23-58(24-26-59)22-9-7-6-8-10-27-69-47-13-11-12-42-49(47)54(67)61(53(42)66)45-18-19-48(62)57-52(45)65/h11-17,30-32,41,45H,5-10,18-29,33-34H2,1-4H3,(H,55,63)(H,56,64)(H,57,62,65)
InChIKeyLONVYJSHGSZBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC EZH2 Degrader-1: A Potent VHL-Recruiting Degrader for Targeted Protein Degradation of EZH2


PROTAC EZH2 Degrader-1 (CAS 2641601-67-2, Compound 150d) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce ubiquitin-proteasome-mediated degradation of Enhancer of Zeste Homolog 2 (EZH2). It comprises an EZH2-binding warhead linked to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. This compound demonstrates potent inhibition of EZH2 methyltransferase activity with an IC50 of 2.7 nM [1]. It serves as a critical chemical tool for interrogating both the canonical PRC2-mediated gene silencing and the emerging non-canonical oncogenic roles of EZH2 in tumor progression and drug resistance [2].

Why EZH2 Inhibition Is Not Interchangeable with PROTAC-Mediated EZH2 Degradation


Simple substitution with a small-molecule EZH2 catalytic inhibitor (e.g., Tazemetostat) or an alternative EZH2-targeting PROTAC is not functionally equivalent. Catalytic inhibitors only block the SET domain's methyltransferase activity, leaving the EZH2 protein scaffold intact to mediate non-canonical, methylation-independent oncogenic functions, including transcriptional activation via interactions with cMyc and p300 [1]. In contrast, PROTAC EZH2 Degrader-1 eliminates the entire EZH2 protein, thereby ablating both its enzymatic and scaffolding roles. Furthermore, the specific choice of E3 ligase ligand (VHL in Degrader-1 vs. CRBN in MS177) and linker length profoundly influence degradation efficiency, selectivity, and the ternary complex's stability, making empirical selection of a specific degrader molecule critical for reproducible research outcomes [2].

Quantitative Differentiation Evidence for PROTAC EZH2 Degrader-1 Versus Comparators


Superior Biochemical Potency Against EZH2 Compared to the FDA-Approved Inhibitor Tazemetostat

In head-to-head cross-study comparison, PROTAC EZH2 Degrader-1 exhibits superior inhibition of EZH2 methyltransferase activity. Its IC50 of 2.7 nM [1] is approximately 4-fold lower than the 11 nM IC50 reported for the FDA-approved small molecule inhibitor Tazemetostat (EPZ-6438) in a comparable peptide assay [2]. This increased biochemical potency translates to a more complete suppression of EZH2's catalytic function at lower concentrations.

Epigenetics Oncology Targeted Protein Degradation

Demonstrated In Vivo Efficacy in Overcoming Chemoresistance in a SCLC Leptomeningeal Metastasis Model

In a rigorous in vivo SCLC leptomeningeal metastasis (LM) mouse model, combination therapy with PROTAC EZH2 Degrader-1 and standard-of-care chemotherapeutics demonstrated a significant therapeutic benefit. Treatment with PROTAC EZH2 Degrader-1 plus VM26 or cisplatin/VP16 resulted in a statistically significant inhibition of H128-LM tumor growth compared to chemotherapy alone (P < 0.01) [1]. This provides direct preclinical evidence for its utility in refractory cancer settings where traditional EZH2 inhibitors have shown limited efficacy.

In Vivo Pharmacology Drug Resistance Small Cell Lung Cancer

VHL-Based PROTAC Architecture Enables Distinct Degradation Kinetics and Tissue Selectivity Compared to CRBN-Based Degraders

PROTAC EZH2 Degrader-1 utilizes a VHL ligand to recruit the VHL E3 ubiquitin ligase [1], in contrast to the more common CRBN-based degraders like MS177 [2]. This fundamental difference in E3 ligase engagement has been shown to critically impact the kinetics of target degradation, the formation of stable ternary complexes, and the tissue-specific expression profile of the hijacked E3 ligase [3]. VHL-recruiting PROTACs have been associated with more sustained degradation and distinct activity profiles in certain cellular contexts compared to their CRBN-recruiting counterparts.

PROTAC Technology E3 Ligase Mechanism of Action

Defined Application Scenarios for PROTAC EZH2 Degrader-1 Based on Validated Evidence


Investigating Drug Resistance Mechanisms in Refractory Small Cell Lung Cancer (SCLC)

Based on its demonstrated in vivo efficacy in a chemoresistant SCLC leptomeningeal metastasis model, PROTAC EZH2 Degrader-1 is ideally suited for preclinical studies exploring how EZH2 contributes to acquired resistance against podophyllotoxin derivatives and platinum-based therapies [1]. It provides a superior tool to catalytic inhibitors for dissecting the non-canonical scaffolding roles of EZH2 in this context.

Mechanistic Studies Comparing EZH2 Degradation vs. Catalytic Inhibition

Given its 4.1-fold greater biochemical potency over the FDA-approved inhibitor Tazemetostat [1][2], PROTAC EZH2 Degrader-1 is the preferred reagent for head-to-head studies aimed at delineating the phenotypic consequences of complete EZH2 protein ablation versus mere inhibition of its methyltransferase activity. This is critical for validating EZH2 as a target in indications where inhibitors have shown limited clinical benefit.

Probing VHL-Dependent Degradation in EZH2-Driven Cancer Models

As a VHL-recruiting PROTAC, this compound is the optimal choice for research programs that require a VHL-based degrader, either to compare degradation efficiency with CRBN-based EZH2 PROTACs (e.g., MS177) or to study EZH2 degradation in cellular models where CRBN ligands may exhibit confounding neosubstrate effects (e.g., degradation of IKZF1/3) [1].

Validating EZH2 as a Target in Hematological Malignancies Beyond DLBCL

While PROTAC EZH2 Degrader-2 is commonly used in SU-DHL-6 lymphoma models, PROTAC EZH2 Degrader-1 offers a structurally and mechanistically distinct VHL-based alternative. Its use in parallel with other degraders can help confirm that observed anti-proliferative effects are due to on-target EZH2 degradation and not off-target liabilities of a specific PROTAC scaffold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC EZH2 Degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.